Fepradinol

Description

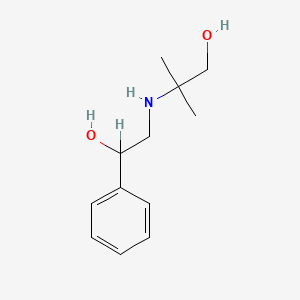

Structure

3D Structure

Properties

IUPAC Name |

2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PVOOBRUZWPQOER-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CO)NCC(C1=CC=CC=C1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H19NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60866967 | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36981-91-6, 63075-47-8 | |

| Record name | Fepradinol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36981-91-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Fepradinol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036981916 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063075478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Fepradinol | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB15902 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | 2-[(2-Hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60866967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | FEPRADINOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/860MHI4WBA | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

Fepradinol: An In-depth Technical Guide on its Core Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fepradinol is a compound with demonstrated anti-inflammatory properties. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action is independent of the prostaglandin synthesis pathway. This guide provides a comprehensive overview of the current understanding of Fepradinol's mechanism of action, drawing from available pharmacological studies. It summarizes the key experimental findings that differentiate it from classical NSAIDs and outlines the methodologies used in these pivotal studies. While precise quantitative data from primary literature is not publicly available, this guide presents the qualitative and comparative results from key preclinical experiments.

Introduction

Fepradinol is an ethanolamine derivative that has been investigated for its anti-inflammatory effects. Initial classifications have varied, with some sources suggesting a role as a beta-adrenergic blocker. However, the most substantive evidence points towards a distinct anti-inflammatory mechanism that does not involve the inhibition of cyclooxygenase (COX) or lipoxygenase (LOX) enzymes, the primary targets of conventional NSAIDs. This unique mode of action suggests a novel pathway for modulating inflammatory responses and presents an area of interest for the development of new anti-inflammatory therapeutics.

Core Mechanism of Action: A Non-Prostaglandin-Mediated Pathway

The principal mechanism of Fepradinol's anti-inflammatory activity lies in its ability to suppress inflammation through pathways that are not reliant on the inhibition of prostaglandin E2 (PGE2) biosynthesis.[1] This is a significant departure from the mechanism of common NSAIDs like indomethacin and piroxicam.

Dissociation from the Arachidonic Acid Cascade

In vitro studies have conclusively shown that Fepradinol does not inhibit the key enzymes in the arachidonic acid cascade. Specifically, it does not affect:

-

Prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes.[1]

-

15-lipoxygenase activity .[1]

This lack of interference with the COX and LOX pathways is a defining characteristic of Fepradinol's pharmacological profile.

To visualize the pathway that Fepradinol does not significantly impact, the following diagram illustrates the classical arachidonic acid cascade leading to the production of pro-inflammatory prostaglandins and leukotrienes.

Caption: Fepradinol's lack of interaction with the Arachidonic Acid Cascade.

Evidence from Preclinical In Vivo Models

A series of rodent models of acute inflammation have been instrumental in characterizing the anti-inflammatory profile of Fepradinol.

Zymosan-Induced Paw Edema in Rats

Oral administration of Fepradinol was found to suppress paw edema induced by zymosan.[1] This model of inflammation is known to be mediated by various factors, including histamine, serotonin, and kinins, and is not solely dependent on prostaglandins. Notably, the NSAIDs indomethacin and piroxicam were ineffective in this model, providing early evidence of Fepradinol's distinct mechanism.[1]

Concanavalin A-Induced Edema in Rats

Fepradinol demonstrated inhibition of both the early and late stages of concanavalin A-induced edema. In contrast, indomethacin and piroxicam only inhibited the late stage, which is more prominently associated with prostaglandin synthesis. This suggests that Fepradinol acts on inflammatory mediators that are active in the initial phases of the inflammatory response.

Carrageenan-Induced Inflammation in Rats

In the carrageenan-induced inflammation model, Fepradinol showed comparable efficacy to indomethacin in reducing several inflammatory parameters:

-

Exudate volume

-

Increase in protein and gamma-glutamyltransferase levels

-

Leukocyte count in the inflammatory exudate

This indicates that while the upstream mechanism differs, the downstream anti-inflammatory effects of Fepradinol on vascular permeability and leukocyte migration are comparable to those of a traditional NSAID in this model.

Anti-diarrheal Effects

Fepradinol, similar to indomethacin, was effective in preventing diarrhea induced by intravenous endotoxin in mice and by oral administration of castor oil in rats. The pathophysiology of these models involves intestinal fluid secretion, which can be stimulated by inflammatory mediators.

The following diagram illustrates the workflow of the key in vivo experiments that have characterized Fepradinol's anti-inflammatory action.

Caption: Experimental workflow of in vivo studies on Fepradinol.

Quantitative Data Summary

Detailed quantitative data such as ED50 or IC50 values with statistical parameters are not available in the publicly accessible literature. The available information is qualitative and comparative as summarized in the table below.

| Experiment Model | Fepradinol Effect | Indomethacin/Piroxicam Effect | Reference |

| Zymosan-Induced Paw Edema (Rat) | Suppression of edema | No effect | |

| Concanavalin A-Induced Edema (Rat) | Inhibition of early and late stages | Inhibition of late stage only | |

| Carrageenan-Induced Inflammation (Rat) | Reduction of exudate, protein, γ-glutamyltransferase, and leukocytes | Similar reduction | |

| Endotoxin-Induced Diarrhea (Mouse) | Prevention of diarrhea | Similar prevention | |

| Castor Oil-Induced Diarrhea (Rat) | Prevention of diarrhea | Similar prevention | |

| In Vitro Prostaglandin E2 Biosynthesis | No inhibition | Inhibition (implied) | |

| In Vitro 15-Lipoxygenase Assay | No inhibition | Not specified |

Experimental Protocols

Detailed experimental protocols are not fully available in the public domain. The following are high-level descriptions based on the available abstracts.

-

Zymosan-Induced Paw Edema: Male Wistar rats are used. A subplantar injection of zymosan is administered to induce paw edema. Test compounds (Fepradinol, indomethacin, piroxicam, cyproheptadine) are administered orally prior to zymosan injection. Paw volume is measured at various time points to assess edema.

-

Concanavalin A-Induced Edema: Male Wistar rats are used. Edema is induced by a subplantar injection of concanavalin A. Test compounds are administered orally. Paw volume is measured to determine inhibition of the early and late phases of edema.

-

Carrageenan-Induced Inflammation: Male Wistar rats are used. Pleurisy is induced by an intrapleural injection of carrageenan. After a set time, animals are sacrificed, and the pleural exudate is collected to measure volume, protein content, gamma-glutamyltransferase levels, and leukocyte count. Test compounds are administered orally.

-

Endotoxin- or Castor Oil-Induced Diarrhea: Mice (endotoxin model) or rats (castor oil model) are used. Diarrhea is induced by intravenous injection of endotoxin or oral administration of castor oil. Test compounds are administered orally, and the incidence and severity of diarrhea are observed.

-

In Vitro Prostaglandin and 15-Lipoxygenase Biosynthesis: Bovine seminal vesicle microsomes are used as a source of cyclooxygenase. The assay measures the biosynthesis of prostaglandin E2 from arachidonic acid in the presence and absence of test compounds. A similar in vitro setup is used to assess the inhibition of 15-lipoxygenase.

Unresolved Aspects and Future Directions

The precise molecular target of Fepradinol remains to be elucidated. Its ability to inhibit the early phases of inflammation and leukocyte migration suggests a potential interaction with pathways involving:

-

Cell adhesion molecules

-

Chemokine signaling

-

Pro-inflammatory cytokine release or signaling (e.g., TNF-α, IL-1β)

-

Mast cell degranulation

Further research is required to identify the specific receptor(s), enzyme(s), or signaling protein(s) with which Fepradinol interacts to exert its anti-inflammatory effects. Modern techniques such as affinity chromatography, proteomics, and genetic screening could be employed to de-orphanize its mechanism.

Conclusion

Fepradinol represents an intriguing anti-inflammatory agent with a mechanism of action that is clearly distinct from that of traditional NSAIDs. Its efficacy in various preclinical models of inflammation, coupled with its lack of inhibition of the prostaglandin synthesis pathway, highlights its potential as a lead compound for a new class of anti-inflammatory drugs. The elucidation of its precise molecular target is a critical next step in fully understanding its therapeutic potential and for the rational design of next-generation anti-inflammatory therapies.

References

Fepradinol: A Technical Pharmacological Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Pharmacological Effects: Anti-inflammatory Activity

Fepradinol exhibits potent inhibitory activity in various models of acute inflammation. Its efficacy has been compared to that of other non-steroidal anti-inflammatory drugs, where it has demonstrated a distinct mechanism of action.

In Vivo Inflammation Models

Fepradinol has been extensively evaluated in several well-established rat models of paw edema:

-

Zymosan-Induced Paw Edema: Oral administration of Fepradinol has been shown to suppress zymosan-induced paw edema in rats, an effect not observed with indomethacin and piroxicam.

-

Concanavalin A-Induced Paw Edema: Fepradinol effectively inhibits both the early and late stages of paw edema induced by concanavalin A in rats. In contrast, conventional NSAIDs like indomethacin and piroxicam only inhibit the late stage of this inflammatory response.

-

Carrageenan-Induced Inflammation: In the carrageenan-induced inflammation model in rats, Fepradinol acts on the exudate, reduces the increase in protein and gamma-glutamyltransferase levels, and decreases the number of leukocytes.

-

Dextran-Induced Edema: The inhibitory effect of Fepradinol on dextran-induced edema is comparable to that of cyproheptadine.

-

Platelet-Activating Factor (PAF)-Induced Edema: Fepradinol has been shown to clearly inhibit the inflammatory process in PAF-induced edema.

-

Kaolin- and Nystatin-Induced Edemas: Fepradinol displays an inhibitory effect on both the early and late stages of kaolin- and nystatin-induced edemas.

Mechanism of Anti-inflammatory Action

The anti-inflammatory activity of Fepradinol is not mediated by the inhibition of prostaglandin synthesis. In vitro tests have confirmed that Fepradinol does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. This differentiates it from traditional NSAIDs.

The available evidence suggests that a significant component of Fepradinol's anti-inflammatory effect is its ability to reduce leukocyte infiltration at the site of inflammation. In the carrageenan-induced inflammation model, Fepradinol was observed to reduce the number of leukocytes in the exudate.

Other Pharmacological Effects

Fepradinol has also demonstrated antidiarrheal properties, preventing diarrhea induced by intravenous injection of endotoxin in mice and by oral administration of castor oil in rats.

Quantitative Pharmacological Data

Despite a thorough review of the available scientific literature, specific quantitative data on the pharmacological profile of Fepradinol, such as receptor binding affinities (Ki) or functional inhibition concentrations (IC50/EC50), could not be located. This represents a significant gap in the publicly available information for this compound.

Experimental Protocols

The following are detailed methodologies for key in vivo experiments cited in the literature for evaluating the anti-inflammatory properties of Fepradinol.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of test compounds.

-

Animals: Male Wistar rats are typically used.

-

Procedure:

-

A baseline measurement of the rat's hind paw volume is taken using a plethysmometer.

-

Fepradinol or a reference anti-inflammatory drug is administered orally (p.o.) or intraperitoneally (i.p.).

-

After a set pre-treatment time (e.g., 30-60 minutes), a subplantar injection of a 1% carrageenan solution in saline is administered into the right hind paw.

-

The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

The percentage of inhibition of edema is calculated for each group compared to a control group that receives only the vehicle and carrageenan.

-

-

Parameters Measured: Paw volume, levels of proteins, gamma-glutamyltransferase, and leukocyte count in the exudate.

Zymosan-Induced Paw Edema in Rats

This model is used to study inflammation triggered by activation of the alternative complement pathway.

-

Animals: Male Wistar rats are commonly used.

-

Procedure:

-

Baseline paw volume is recorded.

-

Test compounds, including Fepradinol, are administered, typically via oral gavage.

-

A subplantar injection of zymosan suspended in saline is given into the hind paw.

-

Paw volume is measured at regular intervals post-injection.

-

-

Key Feature: This model is particularly useful for identifying compounds that may act on inflammatory pathways independent of prostaglandin synthesis.

Concanavalin A-Induced Paw Edema in Rats

This model induces an inflammatory response involving mast cell degranulation and the release of various inflammatory mediators.

-

Animals: Male Wistar rats are suitable for this assay.

-

Procedure:

-

Initial paw volume is measured.

-

Fepradinol or other test agents are administered.

-

A subplantar injection of Concanavalin A solution is made into the paw.

-

Paw volume is monitored over time, noting both early (first few hours) and late (up to 48 hours) phase responses.

-

Visualizations

Experimental Workflow for In Vivo Anti-inflammatory Screening

Caption: Workflow for evaluating the anti-inflammatory effects of Fepradinol in rodent paw edema models.

Postulated Mechanism of Action of Fepradinol vs. Traditional NSAIDs

Caption: Fepradinol's anti-inflammatory action is distinct from traditional NSAIDs by targeting leukocyte recruitment rather than prostaglandin synthesis.

Conclusion

Fepradinol is a potent anti-inflammatory agent with a mechanism of action that diverges from that of well-characterized NSAIDs. Its ability to inhibit inflammation in models where prostaglandin synthesis is not the primary driver, and its observed effect on reducing leukocyte migration, point towards a novel pharmacological target. The lack of publicly available quantitative binding and functional data, as well as a definitively identified molecular target, highlights an area ripe for further investigation. Future research into the specific molecular interactions of Fepradinol could uncover new pathways for the development of anti-inflammatory therapeutics.

References

In-Depth Technical Guide to the Anti-inflammatory Properties of Fepradinol

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a distinct pharmacological profile. Unlike traditional NSAIDs, its anti-inflammatory mechanism is not mediated by the inhibition of prostaglandin synthesis. This technical guide provides a comprehensive overview of the anti-inflammatory properties of Fepradinol, summarizing key experimental findings, detailing methodologies, and exploring its known mechanistic attributes. The information is intended to serve as a resource for researchers and professionals involved in the discovery and development of novel anti-inflammatory agents.

Introduction

Fepradinol is recognized for its potent anti-inflammatory activity, which has been demonstrated in various preclinical models of acute inflammation. A significant body of research has established that Fepradinol's mode of action differs from that of classical NSAIDs like indomethacin, primarily because it does not inhibit the cyclooxygenase (COX) enzymes responsible for prostaglandin synthesis[1]. This unique characteristic suggests an alternative mechanism of action that warrants detailed investigation for the development of new therapeutic strategies with potentially different side-effect profiles.

In Vivo Anti-inflammatory Activity

Fepradinol has demonstrated significant efficacy in several rodent models of acute inflammation. The following tables summarize the quantitative data from key studies, showcasing its potent anti-inflammatory effects.

Table 1: Effect of Fepradinol on Paw Edema in Rats

| Inflammatory Agent | Fepradinol Dose (p.o.) | Effect on Edema | Comparison with other NSAIDs | Reference |

| Zymosan | Not specified | Suppressed paw edema | Indomethacin and piroxicam were without effect | [1] |

| Concanavalin A | Not specified | Inhibited early and late stages | Indomethacin and piroxicam only inhibited the late stage | [1] |

| Kaolin | 25 mg/kg | Displayed an inhibitory effect on early and late stages | Indomethacin and piroxicam only inhibited the late stage | |

| Nystatin | 25 mg/kg | Displayed an inhibitory effect on early and late stages | Indomethacin and piroxicam only inhibited the late stage | |

| Dextran | 25 mg/kg | Inhibitory effect nearly equal to cyproheptadine (10 mg/kg) | Not specified | |

| Platelet-Activating Factor (PAF) | 25 mg/kg | Clearly inhibited the inflammatory process | Phenidone (100 mg/kg) also showed clear inhibition |

Table 2: Effect of Fepradinol on Carrageenan-Induced Inflammation in Rats

| Parameter | Fepradinol Treatment | Effect | Comparison with Indomethacin | Reference |

| Exudate Volume | Not specified | Reduction | Prevented inflammation | [1] |

| Protein Levels in Exudate | Not specified | Reduction in increase | Prevented inflammation | [1] |

| γ-Glutamyltransferase Levels | Not specified | Reduction in increase | Prevented inflammation | |

| Leukocyte Count | Not specified | Reduced number of leukocytes | Prevented inflammation |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following sections describe the protocols for key experiments cited in this guide.

Carrageenan-Induced Paw Edema

This widely used model assesses the anti-inflammatory activity of compounds against acute inflammation.

-

Experimental Workflow:

Workflow for Carrageenan-Induced Paw Edema Assay.

Leukocyte Migration Assay

This protocol is designed to quantify the effect of Fepradinol on the infiltration of leukocytes into an inflamed site.

-

Methodology:

-

Induce inflammation in rats via intraperitoneal injection of carrageenan.

-

Administer Fepradinol orally at the desired dose.

-

After a specific time, sacrifice the animals and collect the peritoneal exudate.

-

Perform a total leukocyte count using a hemocytometer.

-

Prepare smears of the exudate for differential leukocyte counting.

-

Mechanism of Action: Unraveling a Non-Canonical Pathway

The primary distinguishing feature of Fepradinol is its lack of activity against prostaglandin synthesis. In vitro tests have confirmed that Fepradinol does not inhibit prostaglandin E2 biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. This strongly indicates that its anti-inflammatory effects are mediated through a pathway independent of the cyclooxygenase enzymes.

While the precise signaling pathways modulated by Fepradinol have not been fully elucidated in the available literature, its efficacy in models where prostaglandins are not the primary mediators (e.g., dextran- and PAF-induced edema) suggests potential interference with other key inflammatory processes such as:

-

Leukocyte Chemotaxis and Migration: The observed reduction in leukocyte counts in inflammatory exudates suggests that Fepradinol may interfere with the signaling cascades that govern the movement of immune cells to the site of inflammation.

-

Mediator Release: The inhibition of both early and late phases of inflammation in certain models points towards a broader mechanism than just targeting a single mediator.

The following diagram illustrates a hypothetical signaling pathway, distinct from the COX pathway, which could be a potential target for Fepradinol.

Conclusion and Future Directions

Fepradinol presents a compelling case as a non-steroidal anti-inflammatory agent with a mechanism of action that diverges from the well-trodden path of COX inhibition. Its demonstrated efficacy in various preclinical models, particularly those not driven by prostaglandins, underscores its potential as a lead compound for a new class of anti-inflammatory drugs.

Future research should be directed towards:

-

Elucidating the Molecular Target(s): Identifying the specific receptors, enzymes, or signaling proteins with which Fepradinol interacts is paramount.

-

Investigating Effects on Cytokine and Chemokine Profiles: A comprehensive analysis of the impact of Fepradinol on the production of key inflammatory mediators will provide deeper insights into its mechanism.

-

Exploring Chronic Inflammation Models: Evaluating the efficacy of Fepradinol in models of chronic inflammation will be crucial to determine its therapeutic potential for long-term inflammatory conditions.

This in-depth guide, based on the available scientific literature, provides a solid foundation for further investigation into the unique anti-inflammatory properties of Fepradinol. The continued exploration of its novel mechanism of action holds promise for the development of safer and more effective anti-inflammatory therapies.

References

Fepradinol and Prostaglandin Synthesis: A Review of the Evidence

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fepradinol is a compound with demonstrated anti-inflammatory properties.[1][2] While classified as a non-steroidal anti-inflammatory agent, a class of drugs that typically functions through the inhibition of prostaglandin synthesis, current scientific literature indicates that Fepradinol's mechanism of action is distinct and does not involve the inhibition of the cyclooxygenase (COX) enzymes responsible for prostaglandin production.[1] This technical guide synthesizes the available research, clarifying the relationship between Fepradinol and the prostaglandin synthesis pathway and addressing the prevailing scientific consensus.

Fepradinol's Anti-Inflammatory Action: Independent of Prostaglandin Synthesis

A pivotal study investigating the mechanism of Fepradinol's anti-inflammatory activity concluded that its effects are not mediated by the inhibition of prostaglandin biosynthesis.[1] In direct contrast to traditional NSAIDs like indomethacin, Fepradinol did not inhibit the biosynthesis of prostaglandin E2 (PGE2).[1] Furthermore, in vitro assays confirmed that Fepradinol does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes, nor does it affect 15-lipoxygenase.

These findings suggest that Fepradinol exerts its anti-inflammatory effects through an alternative pathway. The research highlights that while Fepradinol effectively reduces inflammation in various models, such as carrageenin-induced and zymosan-induced paw edema in rats, its mode of action differs fundamentally from that of cyclooxygenase inhibitors.

Despite this evidence, it is worth noting that MeSH (Medical Subject Headings) pharmacologically classifies Fepradinol as a non-steroidal anti-inflammatory agent, a category whose members often act by blocking prostaglandin synthesis through cyclooxygenase inhibition. This broader classification may not reflect the specific, nuanced mechanism of every compound within the group.

The Prostaglandin Synthesis Pathway

To understand the context of the investigations into Fepradinol, it is crucial to review the canonical prostaglandin synthesis pathway. Prostaglandins are lipid compounds with diverse physiological effects, including mediating inflammation. Their synthesis is initiated by the release of arachidonic acid from the cell membrane. The cyclooxygenase (COX) enzymes, COX-1 and COX-2, then catalyze the conversion of arachidonic acid into prostaglandin H2 (PGH2), the precursor to other prostaglandins and thromboxanes.

The general pathway is as follows:

Quantitative Data and Experimental Protocols

A thorough review of the scientific literature reveals a lack of quantitative data, such as IC50 or Ki values, for the inhibition of prostaglandin synthesis by Fepradinol. This absence is consistent with the findings that Fepradinol does not act through this mechanism. Consequently, detailed experimental protocols for assessing Fepradinol's inhibitory effect on prostaglandin synthesis are not available, as the foundational inhibitory activity has not been observed.

For the sake of completeness, a general experimental workflow for assessing cyclooxygenase inhibition, which would have been used to test Fepradinol, is described below.

General Experimental Workflow for COX Inhibition Assay

This protocol provides a general overview of how a substance would be tested for its ability to inhibit COX enzymes.

Methodology:

-

Enzyme Preparation: The source of cyclooxygenase, either purified COX-1 or COX-2 enzymes or microsomal fractions from tissues like bovine seminal vesicles, is prepared.

-

Incubation: The enzyme is pre-incubated with various concentrations of the test compound (e.g., Fepradinol) or a known inhibitor (e.g., indomethacin) as a positive control.

-

Reaction Initiation: The reaction is started by adding the substrate, arachidonic acid.

-

Reaction Termination: After a specific incubation period, the reaction is stopped, typically by the addition of an acid.

-

Quantification: The amount of prostaglandin (e.g., PGE2) produced is quantified using methods such as Enzyme Immunoassay (EIA) or Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a vehicle control, and the IC50 value (the concentration required to inhibit 50% of the enzyme activity) is determined.

As stated previously, when Fepradinol was subjected to such in vitro tests, it did not show inhibition of prostaglandin biosynthesis.

Conclusion

The available scientific evidence strongly indicates that Fepradinol's anti-inflammatory properties are not a result of prostaglandin synthesis inhibition. Direct experimental investigation has shown that Fepradinol does not inhibit cyclooxygenase activity. Therefore, for researchers and drug development professionals, future exploration of Fepradinol's mechanism of action should focus on alternative inflammatory pathways. While the broad classification of Fepradinol as an NSAID might be a useful pharmacological grouping, it is crucial to recognize the specific molecular mechanism that distinguishes it from classical COX-inhibiting NSAIDs.

References

Fepradinol: A Non-Steroidal Anti-Inflammatory Drug with a Novel Mechanism of Action

An In-Depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) that has demonstrated significant anti-inflammatory properties in a variety of preclinical models. Unlike traditional NSAIDs, Fepradinol's mechanism of action does not appear to involve the inhibition of prostaglandin synthesis. This unique characteristic suggests its potential as a therapeutic agent with a different side-effect profile compared to cyclooxygenase (COX) inhibitors. This technical guide provides a comprehensive overview of the available data on Fepradinol, including its demonstrated anti-inflammatory effects, and a discussion of its mechanism of action. While quantitative data from primary literature is limited, this document consolidates the existing knowledge to support further research and development.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation can contribute to a variety of diseases. Non-steroidal anti-inflammatory drugs are a cornerstone of treatment for many inflammatory conditions. Fepradinol (CAS 67704-50-1) has been identified as an effective anti-inflammatory agent in several rodent models of acute inflammation[1][2]. This guide will delve into the technical details of the preclinical studies conducted on Fepradinol.

Anti-Inflammatory Activity of Fepradinol

Fepradinol has been evaluated in several well-established animal models of inflammation, consistently demonstrating its ability to suppress the inflammatory response.

Carrageenan-Induced Inflammation

In the carrageenan-induced inflammation model in rats, Fepradinol was shown to prevent the inflammatory response. Its effects were observed on the exudate, the increase in protein and gamma-glutamyltransferase levels, and it also reduced the number of leukocytes[1].

Zymosan-Induced Paw Edema

Oral administration of Fepradinol suppressed zymosan-induced paw edema in rats. Notably, in the same study, the conventional NSAIDs indomethacin and piroxicam were without effect in this model, highlighting Fepradinol's distinct mechanism[1].

Concanavalin A-Induced Edema

Fepradinol was found to inhibit both the early and late stages of concanavalin A-induced edema in rats. In contrast, indomethacin and piroxicam only inhibited the late stage of this inflammatory response[1].

Other Inflammation Models

The anti-inflammatory efficacy of Fepradinol has been further demonstrated in other models of rat paw edema, including those induced by dextran, platelet-activating factor (PAF), kaolin, and nystatin. In dextran-induced edema, the inhibitory effect of Fepradinol at a dose of 25 mg/kg (p.o.) was nearly equal to that of cyproheptadine (10 mg/kg, p.o.). In PAF-induced edema, Fepradinol (25 mg/kg, p.o.) and phenidone (100 mg/kg, p.o.) were the only compounds tested that clearly inhibited the inflammatory process. Furthermore, Fepradinol displayed an inhibitory effect on both the early and late stages of kaolin- and nystatin-induced edemas, whereas indomethacin and piroxicam only inhibited the late stage.

Quantitative Data on Anti-Inflammatory Effects

| Inflammation Model | Species | Fepradinol Dose | Effect | Comparison with other NSAIDs | Reference |

| Carrageenan-Induced Inflammation | Rat | Not Specified | Prevented inflammation; reduced exudate, protein, γ-glutamyltransferase, and leukocyte levels. | - | |

| Zymosan-Induced Paw Edema | Rat | Not Specified | Suppressed paw edema. | Indomethacin and piroxicam were ineffective. | |

| Concanavalin A-Induced Edema | Rat | Not Specified | Inhibited both early and late stages. | Indomethacin and piroxicam only inhibited the late stage. | |

| Dextran-Induced Paw Edema | Rat | 25 mg/kg, p.o. | Inhibitory effect was nearly equal to cyproheptadine (10 mg/kg, p.o.). | - | |

| Platelet-Activating Factor-Induced Edema | Rat | 25 mg/kg, p.o. | Clearly inhibited the inflammatory process. | - | |

| Kaolin-Induced Edema | Rat | 25 mg/kg, p.o. | Inhibited both early and late stages. | Indomethacin and piroxicam only inhibited the late stage. | |

| Nystatin-Induced Edema | Rat | 25 mg/kg, p.o. | Inhibited both early and late stages. | Indomethacin and piroxicam only inhibited the late stage. |

Mechanism of Action

A key distinguishing feature of Fepradinol is its mechanism of action. In contrast to the majority of NSAIDs, Fepradinol does not inhibit prostaglandin E2 biosynthesis. In vitro tests have confirmed that Fepradinol does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. This indicates that its anti-inflammatory activity is not related to an inhibitory effect on cyclooxygenase (COX) enzymes.

The observed reduction in leukocyte numbers in the exudate of inflamed tissues suggests that Fepradinol may exert its anti-inflammatory effects, at least in part, by modulating leukocyte migration and chemotaxis. However, the precise molecular targets and signaling pathways involved in this process have not yet been elucidated.

Experimental Protocols

Detailed experimental protocols from the primary studies on Fepradinol are not available in the public domain. The following sections provide generalized methodologies for the key experiments cited, based on standard pharmacological practices.

Carrageenan-Induced Paw Edema in Rats

This is a widely used model for acute inflammation.

-

Animals: Male Wistar or Sprague-Dawley rats (150-200g).

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

Fepradinol or a vehicle control is administered orally at a predetermined time before the inflammatory insult.

-

A sub-plantar injection of 0.1 mL of a 1% carrageenan solution in saline is administered into the right hind paw.

-

Paw volume is measured at various time points (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.

-

-

Data Analysis: The increase in paw volume is calculated as the percentage of swelling compared to the initial volume. The percentage of inhibition by the drug is then calculated relative to the vehicle-treated group.

Carrageenan-Induced Paw Edema Workflow

Leukocyte Migration Assay (Boyden Chamber)

This in vitro assay is used to assess the effect of a compound on leukocyte chemotaxis.

-

Apparatus: A Boyden chamber with a microporous membrane separating the upper and lower compartments.

-

Procedure:

-

The lower compartment is filled with a chemoattractant (e.g., fMLP, C5a).

-

A suspension of isolated leukocytes (e.g., neutrophils) pre-incubated with Fepradinol or vehicle is placed in the upper compartment.

-

The chamber is incubated to allow the leukocytes to migrate through the membrane towards the chemoattractant.

-

After incubation, the membrane is fixed and stained.

-

-

Data Analysis: The number of migrated cells on the lower side of the membrane is counted under a microscope. The percentage of inhibition of migration by the drug is calculated compared to the vehicle control.

Leukocyte Migration Assay Workflow

Signaling Pathways

The exact signaling pathways modulated by Fepradinol to exert its anti-inflammatory effects are currently unknown. Given its effect on leukocyte migration and its non-COX-inhibitory mechanism, it is plausible that Fepradinol interacts with pathways that regulate cell adhesion, chemotaxis, and the production of inflammatory mediators other than prostaglandins. Potential areas for future investigation include:

-

Chemokine Receptor Signaling: Fepradinol might act as an antagonist or modulator of chemokine receptors on leukocytes, thereby inhibiting their recruitment to sites of inflammation.

-

Adhesion Molecule Expression: It could potentially downregulate the expression of adhesion molecules on endothelial cells or leukocytes, preventing the initial steps of leukocyte extravasation.

-

Pro-inflammatory Cytokine Signaling: Fepradinol may interfere with the signaling cascades of pro-inflammatory cytokines such as TNF-α or IL-1β.

The following diagram illustrates a generalized inflammatory signaling cascade that could be a potential area of influence for Fepradinol.

Potential Inflammatory Signaling Pathway

Discussion and Future Directions

Fepradinol presents an interesting profile as a non-steroidal anti-inflammatory drug with a mechanism of action that diverges from the classical COX inhibitors. This suggests that it may have a different therapeutic window and a potentially improved safety profile, particularly concerning gastrointestinal side effects associated with prostaglandin synthesis inhibition.

However, the publicly available data on Fepradinol is limited. To fully understand its potential as a therapeutic agent, further research is required to:

-

Elucidate the precise molecular target(s) and signaling pathways through which Fepradinol exerts its anti-inflammatory effects.

-

Conduct comprehensive dose-response studies to determine its potency (e.g., IC50 values) in various in vitro and in vivo models.

-

Perform detailed pharmacokinetic and pharmacodynamic studies to understand its absorption, distribution, metabolism, and excretion.

-

Clarify the conflicting reports suggesting its potential activity as a beta-adrenergic blocker or an IDH1/IDH2 inhibitor.

Conclusion

Fepradinol is a promising non-steroidal anti-inflammatory agent with a unique, non-prostaglandin-inhibiting mechanism of action. Its demonstrated efficacy in various preclinical models of inflammation, particularly its ability to modulate leukocyte activity, warrants further investigation. The elucidation of its molecular mechanism and a more detailed characterization of its pharmacological profile will be crucial steps in determining its therapeutic potential for the treatment of inflammatory diseases.

References

Fepradinol: A Technical Guide to its Chemical Structure and Atypical Anti-Inflammatory Activity

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fepradinol is a small molecule compound recognized for its anti-inflammatory properties. Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), its mechanism of action does not appear to involve the inhibition of cyclooxygenase (COX) enzymes, suggesting a novel pathway for modulating inflammatory responses. This technical guide provides a comprehensive overview of Fepradinol's chemical structure, physicochemical properties, and its unique pharmacological profile based on preclinical studies. Detailed experimental methodologies are presented alongside a critical analysis of its activity in various inflammation models.

Chemical Structure and Properties

Fepradinol, with the IUPAC name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, is an aralkylamine.[1] Its chemical identity is well-defined by various identifiers and descriptors, which are crucial for regulatory and research purposes.

Chemical Identifiers

| Identifier | Value |

| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol[1][2] |

| CAS Number | 36981-91-6[1][2] |

| Molecular Formula | C₁₂H₁₉NO₂ |

| SMILES | CC(C)(CO)NCC(C1=CC=CC=C1)O |

| InChI | InChI=1S/C12H19NO2/c1-12(2,9-14)13-8-11(15)10-6-4-3-5-7-10/h3-7,11,13-15H,8-9H2,1-2H3 |

| InChIKey | PVOOBRUZWPQOER-UHFFFAOYSA-N |

Fepradinol exists as a racemic mixture. The individual (R) and (S) enantiomers have also been characterized. The hydrochloride salt of Fepradinol is also documented.

Physicochemical Properties

| Property | Value |

| Molecular Weight | 209.28 g/mol |

| Monoisotopic Mass | 209.141578849 Da |

| Topological Polar Surface Area | 52.5 Ų |

| XlogP (Predicted) | 0.6 |

Pharmacological Activity and Mechanism of Action

Fepradinol is classified as a non-steroidal anti-inflammatory agent. However, extensive research indicates that its mechanism of action deviates significantly from that of classical NSAIDs like indomethacin, which primarily act by inhibiting prostaglandin synthesis through the cyclooxygenase (COX) pathway.

Atypical Anti-Inflammatory Profile

Studies have demonstrated that Fepradinol does not inhibit prostaglandin E2 biosynthesis. In vitro tests have confirmed that it does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes or 15-lipoxygenase. This key finding suggests that Fepradinol's anti-inflammatory effects are mediated through a COX-independent mechanism.

The diagram below illustrates the classical NSAID mechanism of action, which Fepradinol does not follow, highlighting its unique pharmacological profile.

Efficacy in Preclinical Models

Fepradinol has demonstrated potent inhibitory activity in various rodent models of acute inflammation. Its efficacy has been compared with other anti-inflammatory agents, revealing a distinct profile.

| Model | Fepradinol Effect | Comparison with other agents |

| Zymosan-induced paw edema in rats | Suppressed edema | Similar to cyproheptadine; Indomethacin and piroxicam were ineffective. |

| Concanavalin A-induced edema in rats | Inhibited both early and late stages | Indomethacin and piroxicam only inhibited the late stage. |

| Carrageenan-induced inflammation in rats | Prevented inflammation (reduced exudate, protein levels, and leukocyte count) | Similar efficacy to indomethacin in reducing these parameters. |

| Dextran-induced edema in rats | Inhibitory effect | Nearly equal to that of cyproheptadine. |

| Platelet-activating factor-induced edema | Clearly inhibited the inflammatory process | Similar to phenidone; an effect not seen with selective COX inhibitors. |

| Endotoxin-induced diarrhea in mice | Prevented diarrhea | Efficacy comparable to indomethacin. |

| Castor oil-induced diarrhea in rats | Prevented diarrhea | Efficacy comparable to indomethacin. |

These results confirm that Fepradinol is a potent anti-inflammatory agent and strongly indicate that its mechanism of action is different from other anti-inflammatory compounds.

Experimental Protocols

The following sections describe the methodologies for key experiments cited in the evaluation of Fepradinol's activity.

In Vivo Anti-Inflammatory Assays

A general workflow for in vivo anti-inflammatory screening is depicted below.

This is a widely used model for evaluating acute inflammation.

-

Animals: Wistar rats (150-200g) are used.

-

Grouping: Animals are divided into control, standard (e.g., Indomethacin 10 mg/kg), and test (Fepradinol at various doses, e.g., 25 mg/kg) groups.

-

Procedure:

-

The initial paw volume of each rat is measured using a plethysmometer.

-

Drugs are administered orally (p.o.).

-

After one hour, 0.1 mL of 1% w/v carrageenan suspension in saline is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured again at 1, 2, 3, and 4 hours after carrageenan injection.

-

-

Evaluation: The difference in paw volume before and after injection is calculated as the edema volume. The percentage inhibition of edema is calculated using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 where Vc is the mean edema volume in the control group and Vt is the mean edema volume in the test group.

This model helps to differentiate effects on early and late inflammatory phases.

-

Animals and Grouping: Similar to the carrageenan model.

-

Procedure:

-

Drugs are administered orally.

-

One hour later, 0.1 mL of Concanavalin A (1 mg/mL in saline) is injected into the rat's hind paw.

-

Paw volume is measured at various time points to assess both the early (histamine and serotonin-mediated) and late (prostaglandin-mediated) phases of inflammation.

-

-

Evaluation: The percentage inhibition of edema is calculated for both phases.

In Vitro Cyclooxygenase (COX) Inhibition Assay

This assay is crucial to determine if a compound acts via the prostaglandin synthesis pathway.

-

Enzyme Source: Microsomal fraction from bovine seminal vesicles is used as a source of COX enzymes.

-

Substrate: Arachidonic acid is used as the substrate.

-

Procedure:

-

The enzyme preparation is incubated with the test compound (Fepradinol) or a control inhibitor (e.g., Indomethacin) at 37°C.

-

The reaction is initiated by adding arachidonic acid.

-

After a set incubation period, the reaction is terminated.

-

-

Evaluation: The amount of prostaglandin E2 (PGE2) produced is quantified using an appropriate method, such as an enzyme-linked immunosorbent assay (ELISA). The inhibitory activity is expressed as the concentration of the compound required to inhibit PGE2 production by 50% (IC50). Fepradinol shows no significant inhibition in this assay.

Conclusion

Fepradinol presents a compelling profile as an anti-inflammatory agent with a mechanism of action distinct from traditional NSAIDs. Its efficacy in various preclinical models of inflammation, coupled with its lack of COX inhibition, positions it as a valuable tool for researching novel anti-inflammatory pathways. Further investigation into its specific molecular targets could unveil new therapeutic strategies for managing inflammatory disorders. The detailed methodologies provided in this guide serve as a foundation for researchers aiming to explore the unique properties of Fepradinol and similar compounds.

References

Fepradinol: An Examination of Adrenergic Receptor Activity

A comprehensive review of existing scientific literature indicates that Fepradinol is not classified as an alpha-adrenoceptor antagonist. The available evidence points to its primary pharmacological activities as a non-steroidal anti-inflammatory drug (NSAID) and potentially as a beta-adrenergic blocker. This technical guide will address the user's query by presenting the documented pharmacological profile of Fepradinol and clarifying the absence of data supporting alpha-adrenoceptor antagonist activity.

Primary Pharmacological Classification: Anti-Inflammatory Agent

Fepradinol is predominantly identified in scientific literature as a non-steroidal anti-inflammatory agent.[1] Research has shown that Fepradinol exhibits potent inhibitory activity on acute inflammation in animal models.[1] A key distinguishing feature of its anti-inflammatory action is that it does not appear to be related to the inhibition of prostaglandin biosynthesis, a common mechanism for many NSAIDs.[1] In vitro tests have demonstrated that Fepradinol does not inhibit prostaglandin biosynthesis from arachidonic acid.[1] This suggests a different mechanism of anti-inflammatory action compared to traditional NSAIDs like indomethacin.

Secondary Pharmacological Profile: Beta-Adrenergic Blocker

In addition to its anti-inflammatory properties, some sources classify Fepradinol as a beta-adrenergic blocker.[2] Specifically, it has been described as a selective antagonist for β1-adrenergic receptors, which are primarily located in the heart. This activity would suggest potential therapeutic applications in cardiovascular conditions such as hypertension and arrhythmias by reducing heart rate, blood pressure, and cardiac workload. This selective action on β1 receptors would theoretically minimize respiratory side effects associated with non-selective beta-blockers.

Investigation into Alpha-Adrenoceptor Antagonist Activity

A thorough search of scientific databases and literature has revealed no direct evidence to support the claim that Fepradinol possesses alpha-adrenoceptor antagonist activity. There are no published studies that provide quantitative data such as binding affinities (Kᵢ or IC₅₀ values) or functional assay results demonstrating that Fepradinol blocks alpha-1 or alpha-2 adrenoceptors.

Consequently, it is not possible to provide the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams, on a pharmacological action that is not supported by current scientific evidence.

General Principles of Alpha-Adrenoceptor Antagonism (for context)

Alpha-adrenoceptor antagonists are a class of drugs that block the effects of catecholamines (like norepinephrine and epinephrine) at alpha-adrenergic receptors. This blockade leads to the relaxation of smooth muscle and vasodilation. These drugs are primarily used in the treatment of hypertension and benign prostatic hyperplasia (BPH).

The signaling pathway for alpha-1 adrenoceptors, which Fepradinol does not appear to antagonize, is depicted below for illustrative purposes.

Caption: General signaling pathway of the alpha-1 adrenoceptor.

Conclusion

Based on the available scientific evidence, Fepradinol's pharmacological profile is that of a non-steroidal anti-inflammatory agent with a mechanism distinct from traditional NSAIDs, and it is also described as a selective β1-adrenergic antagonist. There is no data to substantiate any activity as an alpha-adrenoceptor antagonist. Therefore, a technical guide on this specific topic cannot be accurately generated. For research and drug development professionals, focusing on its documented anti-inflammatory and beta-blocking properties would be the scientifically supported direction.

References

Fepradinol: A Technical Guide on its Anti-inflammatory Properties and Potential for Cardiovascular Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a distinct mechanism of action that differentiates it from traditional NSAIDs.[1][2][3] While its primary investigated role has been in the context of inflammation, its unique properties may hold untapped potential for cardiovascular research. This guide provides a comprehensive overview of the existing knowledge on Fepradinol, focusing on its mechanism of action, experimental data, and potential avenues for future cardiovascular investigation.

Chemical and Pharmacological Properties

Fepradinol, chemically known as 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, is classified as an amino alcohol.[3]

| Property | Value |

| Molecular Formula | C12H19NO2 |

| Molecular Weight | 209.28 g/mol |

| CAS Number | 36981-91-6 |

| Pharmacological Class | Anti-Inflammatory Agents, Non-Steroidal; Analgesics; Antirheumatic Agents |

Table 1: Chemical and Pharmacological Properties of Fepradinol.[2]

Mechanism of Action: An Anti-inflammatory Profile Beyond Prostaglandin Inhibition

A key characteristic of Fepradinol is that its anti-inflammatory activity does not appear to be mediated by the inhibition of prostaglandin biosynthesis, a hallmark of most NSAIDs. In vitro studies have shown that Fepradinol does not inhibit prostaglandin biosynthesis from arachidonic acid by bovine seminal vesicle microsomal enzyme or 15-lipoxygenase. This suggests a novel mechanism for its anti-inflammatory effects.

Proposed Anti-inflammatory Signaling Pathway

The precise signaling pathway of Fepradinol's anti-inflammatory action is not fully elucidated. However, based on available data, a proposed pathway involves the modulation of inflammatory responses independent of the cyclooxygenase (COX) enzymes.

Caption: Proposed anti-inflammatory pathway of Fepradinol.

Preclinical Data in Inflammation Models

Fepradinol has demonstrated potent inhibitory activity in various rodent models of acute inflammation. Its efficacy has been compared with that of other NSAIDs like indomethacin and piroxicam.

| Experimental Model | Fepradinol Effect | Indomethacin Effect | Piroxicam Effect |

| Zymosan-induced paw edema in rats | Suppressed edema | No effect | No effect |

| Concanavalin A-induced edema in rats | Inhibited early and late stages | Inhibited only the late stage | Inhibited only the late stage |

| Carrageenin-induced inflammation in rats | Reduced exudate, protein and γ-glutamyltransferase levels, and leukocyte count | Reduced exudate, protein and γ-glutamyltransferase levels, and leukocyte count | Not Reported |

| Endotoxin-induced diarrhea in mice | Prevented diarrhea | Prevented diarrhea | Not Reported |

| Castor oil-induced diarrhea in rats | Prevented diarrhea | Prevented diarrhea | Not Reported |

Table 2: Comparative Anti-inflammatory Effects of Fepradinol in Rodent Models.

Experimental Protocols for Investigating Anti-inflammatory Effects

The following are generalized methodologies based on the cited research for assessing the anti-inflammatory properties of Fepradinol.

Zymosan-Induced Paw Edema in Rats

This model is used to assess the effect of a compound on acute inflammation.

Caption: Workflow for zymosan-induced paw edema assay.

Carrageenin-Induced Pleurisy in Rats

This model allows for the analysis of inflammatory exudate and leukocyte migration.

Caption: Workflow for carrageenin-induced pleurisy assay.

Current Landscape of Fepradinol in Cardiovascular Research: A Notable Gap

Despite its demonstrated anti-inflammatory properties, a thorough review of the scientific literature reveals a significant lack of studies specifically investigating the role of Fepradinol in cardiovascular research. There are no readily available clinical trial data or preclinical studies evaluating its efficacy or mechanism of action in cardiovascular diseases such as atherosclerosis, myocardial infarction, or heart failure.

Future Directions and Potential for Cardiovascular Applications

The link between inflammation and cardiovascular disease is well-established. Given Fepradinol's unique anti-inflammatory mechanism that is independent of prostaglandin synthesis, it presents a compelling candidate for cardiovascular research for the following reasons:

-

Reduced Gastric Side Effects: The primary drawback of long-term use of traditional NSAIDs in cardiovascular patients is the risk of gastrointestinal bleeding. By not inhibiting COX-1, which is crucial for gastric mucosal protection, Fepradinol may offer a safer anti-inflammatory strategy.

-

Targeting Novel Inflammatory Pathways: The inflammatory cascade in atherosclerosis and other cardiovascular diseases is complex and not solely dependent on prostaglandins. Fepradinol's ability to modulate leukocyte chemotaxis and other inflammatory markers could be beneficial.

Future research should focus on:

-

In vitro studies: Investigating the effects of Fepradinol on endothelial cell activation, monocyte adhesion, and foam cell formation.

-

Preclinical models: Evaluating the efficacy of Fepradinol in animal models of atherosclerosis, ischemia-reperfusion injury, and heart failure.

-

Mechanism elucidation: Identifying the specific molecular targets and signaling pathways through which Fepradinol exerts its anti-inflammatory effects in a cardiovascular context.

Conclusion

Fepradinol is an intriguing anti-inflammatory agent with a mechanism of action that distinguishes it from conventional NSAIDs. While its current body of research is centered on its anti-inflammatory and analgesic properties in non-cardiovascular models, its unique profile warrants exploration within the field of cardiovascular research. The absence of prostaglandin synthesis inhibition presents a potential advantage, and future studies are essential to determine if Fepradinol could be a novel therapeutic agent for the inflammatory component of cardiovascular diseases.

References

Fepradinol: A Technical Guide to its Discovery, Synthesis, and Anti-Inflammatory Profile

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from traditional cyclooxygenase (COX) inhibitors. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of Fepradinol. Detailed experimental protocols for key anti-inflammatory assays are presented, alongside a plausible synthetic route. Quantitative data from preclinical studies are summarized in structured tables for clear comparison. Additionally, signaling pathways and experimental workflows are visualized using Graphviz diagrams to facilitate a deeper understanding of its biological context.

Discovery and Development

Fepradinol, also known by its chemical name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, was developed by the Spanish pharmaceutical company Elmu S.A.[1]. It emerged from research focused on identifying novel anti-inflammatory agents with a mechanism of action that circumvents the gastrointestinal side effects associated with the inhibition of prostaglandin synthesis.

Synthesis of Fepradinol

While the proprietary synthesis of Fepradinol by Elmu S.A. is not publicly detailed, a plausible and chemically sound synthetic route can be postulated based on established organic chemistry principles. The key strategic approach involves the reaction of a substituted amine with an epoxide. A likely pathway is the ring-opening of styrene oxide with 2-amino-2-methyl-1-propanol.

Plausible Synthetic Pathway:

Caption: Plausible synthesis of Fepradinol.

Experimental Protocol: Synthesis of Fepradinol

Materials:

-

Styrene oxide

-

2-amino-2-methyl-1-propanol

-

Ethanol (or another suitable protic solvent)

-

Hydrochloric acid (for hydrochloride salt formation, if desired)

-

Standard laboratory glassware and purification apparatus (e.g., distillation, chromatography)

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 2-amino-2-methyl-1-propanol in a suitable solvent such as ethanol.

-

Addition of Styrene Oxide: To the stirred solution, add an equimolar amount of styrene oxide dropwise at room temperature.

-

Reaction: Heat the reaction mixture to reflux and maintain for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure. The resulting crude product can be purified by distillation or column chromatography.

-

Salt Formation (Optional): For the hydrochloride salt, dissolve the purified Fepradinol free base in a suitable solvent (e.g., diethyl ether) and bubble dry hydrogen chloride gas through the solution, or add a solution of HCl in a suitable solvent, until precipitation is complete. The resulting solid can be collected by filtration, washed with a cold solvent, and dried.

Anti-Inflammatory Activity

Fepradinol has demonstrated potent anti-inflammatory activity in various preclinical models. Its mechanism of action is notably different from typical NSAIDs as it does not inhibit prostaglandin biosynthesis[1]. This suggests a lower potential for the gastrointestinal side effects commonly associated with COX inhibition.

In Vivo Paw Edema Models

The anti-inflammatory effects of Fepradinol have been characterized in rodent models of paw edema induced by different phlogistic agents.

Experimental Protocol: Zymosan-Induced Paw Edema in Rats

Animals:

-

Male Wistar rats (or a similar strain) weighing 150-200g.

Materials:

-

Zymosan A from Saccharomyces cerevisiae

-

Fepradinol

-

Vehicle (e.g., 0.5% carboxymethylcellulose in saline)

-

Plethysmometer

Procedure:

-

Acclimatization: Acclimatize animals to the laboratory conditions for at least one week prior to the experiment.

-

Grouping and Administration: Divide the animals into groups (n=6-8 per group): a vehicle control group, a Fepradinol-treated group (e.g., 25 mg/kg, p.o.), and a positive control group (e.g., another anti-inflammatory agent). Administer the compounds orally one hour before the zymosan injection.

-

Induction of Edema: Inject 0.1 mL of a zymosan suspension (e.g., 1% w/v in saline) into the subplantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Measure the paw volume using a plethysmometer at baseline (before zymosan injection) and at various time points post-injection (e.g., 1, 2, 3, 4, 5, and 6 hours).

-

Data Analysis: Calculate the increase in paw volume for each animal at each time point. The percentage inhibition of edema can be calculated using the formula: % Inhibition = [ (ΔV_control - ΔV_treated) / ΔV_control ] x 100 where ΔV is the change in paw volume.

Experimental Protocol: Concanavalin A-Induced Paw Edema in Rats

Procedure:

This protocol is similar to the zymosan-induced edema model, with the following key difference:

-

Inducing Agent: Inject 0.1 mL of a concanavalin A solution (e.g., 1 mg/mL in saline) into the subplantar region of the right hind paw.

Experimental Workflow for Paw Edema Assays

Caption: Workflow for in vivo paw edema assays.

Quantitative Data

The following tables summarize the quantitative data on the anti-inflammatory activity of Fepradinol from preclinical studies.

Table 1: Effect of Fepradinol on Zymosan-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg, p.o.) | Time Post-Zymosan (hours) | Inhibition of Edema (%) |

| Fepradinol | 25 | 1-6 | Suppressed |

| Indomethacin | 10 | 1-6 | No effect |

| Piroxicam | 10 | 1-6 | No effect |

Data extracted from Massó et al., 1994.[1] Specific percentage inhibition values were not provided in the source.

Table 2: Effect of Fepradinol on Concanavalin A-Induced Paw Edema in Rats

| Treatment | Dose (mg/kg, p.o.) | Phase of Edema | Effect |

| Fepradinol | 25 | Early & Late | Inhibited |

| Indomethacin | 10 | Late | Inhibited |

| Piroxicam | 10 | Late | Inhibited |

Data extracted from Massó et al., 1994.[1] This study highlights Fepradinol's unique ability to inhibit both phases of this inflammatory response.

Mechanism of Action

The anti-inflammatory action of Fepradinol is not mediated by the inhibition of prostaglandin synthesis, a key differentiator from most NSAIDs[1]. In vitro studies have shown that Fepradinol does not inhibit prostaglandin E2 biosynthesis from arachidonic acid. This suggests that its molecular targets lie outside the cyclooxygenase pathway. The precise signaling pathway has not been fully elucidated, but it is known to act on both the early and late stages of inflammation in certain models, suggesting a broad-spectrum anti-inflammatory effect that may involve the modulation of various inflammatory mediators.

Proposed General Mechanism of Action

Caption: Proposed mechanism of Fepradinol.

Conclusion

Fepradinol represents a unique non-steroidal anti-inflammatory agent with a mechanism of action that is independent of the cyclooxygenase pathway. Its ability to potently inhibit inflammation in preclinical models, particularly in both early and late phases of concanavalin A-induced edema, suggests a novel therapeutic profile. The plausible synthetic route outlined provides a basis for its chemical accessibility. Further research is warranted to fully elucidate its molecular targets and signaling pathways, which could pave the way for the development of a new class of anti-inflammatory drugs with an improved safety profile.

References

Fepradinol (CAS Number: 67704-50-1): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Fepradinol (CAS No. 67704-50-1) is a non-steroidal anti-inflammatory agent (NSAID) with a distinct mechanism of action that differentiates it from traditional NSAIDs.[1][2] This technical guide provides a comprehensive overview of Fepradinol, including its chemical properties, a plausible synthesis pathway, its proposed mechanism of action, and summaries of in vivo and in vitro experimental findings. Notably, Fepradinol exhibits potent anti-inflammatory effects without inhibiting prostaglandin biosynthesis, suggesting a novel therapeutic pathway for inflammatory conditions.[1] This document aims to serve as a foundational resource for researchers and professionals in drug development interested in the unique pharmacological profile of Fepradinol.

Chemical and Physical Properties

Fepradinol, with the IUPAC name 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol, is an ethanolamine derivative.[2][3] Its chemical structure and key properties are summarized in the table below.

| Property | Value | Reference |

| CAS Number | 67704-50-1 (HCl salt) | |

| Molecular Formula | C₁₂H₁₉NO₂ | |

| Molecular Weight | 209.28 g/mol | |

| IUPAC Name | 2-[(2-hydroxy-2-phenylethyl)amino]-2-methylpropan-1-ol | |

| Synonyms | EL-508, Fepradinolum | |

| Chemical Class | Ethanolamines |

Synthesis

Proposed Synthesis of Fepradinol:

Experimental Protocol (Hypothetical):

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of styrene oxide and 2-amino-2-methyl-1-propanol.

-

Reaction Conditions: Heat the mixture at a specified temperature (e.g., 100-125°C) for several hours. The reaction progress can be monitored using techniques like Thin Layer Chromatography (TLC) or Nuclear Magnetic Resonance (NMR) to confirm the consumption of the starting materials.

-

Purification: After the reaction is complete, the crude product would be purified. This may involve trituration with a suitable solvent (e.g., ethyl acetate), followed by filtration to collect the solid product. Further purification could be achieved by recrystallization from an appropriate solvent system (e.g., ethyl acetate-isopropyl ether) to yield pure Fepradinol.

Pharmacological Profile

Mechanism of Action

The primary mechanism of action of Fepradinol as an anti-inflammatory agent is notable for its independence from the cyclooxygenase (COX) pathway. In vitro studies have demonstrated that Fepradinol does not inhibit prostaglandin E2 biosynthesis from arachidonic acid, nor does it affect 15-lipoxygenase. This distinguishes it from traditional NSAIDs, which primarily exert their effects through the inhibition of COX enzymes.

There are conflicting reports suggesting that Fepradinol may also act as a beta-adrenergic blocker, specifically a selective β1 antagonist, which would imply potential applications in cardiovascular conditions like hypertension and arrhythmias. However, the preponderance of available scientific literature focuses on its anti-inflammatory properties. Further research, including receptor binding affinity studies, is required to definitively elucidate its full pharmacological profile.

Pharmacokinetics and Metabolism

Detailed pharmacokinetic data for Fepradinol, including its absorption, distribution, metabolism, and excretion (ADME) profile, are not extensively documented in publicly available literature. One source suggests an onset of action within one to two hours and a duration of action of approximately 24 hours for its purported beta-blocking activity. However, comprehensive studies are needed to characterize the pharmacokinetic properties related to its anti-inflammatory effects.

Experimental Data

In Vivo Anti-inflammatory Activity

Fepradinol has demonstrated significant anti-inflammatory activity in various rodent models.

| Model | Effect of Fepradinol | Reference |

| Zymosan-induced paw edema in rats | Suppressed edema | |

| Concanavalin A-induced edema in rats | Inhibited both early and late stages of edema | |

| Carrageenan-induced inflammation in rats | Reduced exudate volume, protein and γ-glutamyltransferase levels, and leukocyte count |

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats

This is a widely used model for evaluating acute inflammation.

-

Animal Model: Male Wistar or Sprague-Dawley rats are typically used.

-

Procedure:

-

A baseline measurement of the paw volume is taken using a plethysmometer.

-

Fepradinol or a control vehicle is administered orally.

-

After a set time (e.g., 1 hour), a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw.

-

Paw volume is measured at various time points post-carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).

-

-

Data Analysis: The percentage of inhibition of edema is calculated for the Fepradinol-treated group compared to the control group.

In Vitro Studies

In vitro experiments have been crucial in differentiating Fepradinol's mechanism from that of traditional NSAIDs.

| Assay | Finding | Reference |

| Prostaglandin biosynthesis from arachidonic acid (bovine seminal vesicle microsomal enzyme) | No inhibition observed | |

| 15-Lipoxygenase activity | No inhibition observed |

Signaling Pathways in Inflammation

While direct evidence of Fepradinol's interaction with specific inflammatory signaling pathways is lacking, its non-prostaglandin-mediated anti-inflammatory effects suggest modulation of other key pathways. The NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) and MAPK (Mitogen-Activated Protein Kinase) pathways are central to the inflammatory response, regulating the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. It is plausible that Fepradinol exerts its effects by interfering with one or more components of these cascades.

Safety and Toxicity

Conclusion and Future Directions

Fepradinol presents an intriguing profile as an anti-inflammatory agent with a mechanism of action that appears to be distinct from that of traditional NSAIDs. Its ability to suppress inflammation without inhibiting prostaglandin synthesis suggests a potential for a better safety profile, particularly concerning gastrointestinal side effects associated with COX inhibition.

However, significant gaps in the knowledge base for Fepradinol remain. Future research should focus on:

-

Definitive Mechanism of Action Studies: Thoroughly investigate the potential beta-adrenergic blocking activity to resolve conflicting reports.

-

Target Identification: Identify the specific molecular target(s) responsible for its anti-inflammatory effects.

-

Signaling Pathway Analysis: Elucidate the precise effects of Fepradinol on the NF-κB, MAPK, and other relevant inflammatory signaling pathways.

-

Quantitative Pharmacological Characterization: Determine key parameters such as IC₅₀ values, pharmacokinetic profiles, and a comprehensive toxicity assessment.

-

Detailed Synthesis Protocol: Develop and publish a detailed, optimized synthesis protocol.

Addressing these areas will be crucial for unlocking the full therapeutic potential of Fepradinol and advancing its development as a novel anti-inflammatory drug.

References

Methodological & Application

Fepradinol: Application Notes and Protocols for In Vivo Inflammation Models

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fepradinol is a non-steroidal anti-inflammatory drug (NSAID) with a mechanism of action distinct from traditional NSAIDs.[1] Preclinical research has demonstrated its efficacy in various rodent models of acute inflammation.[1][2] Notably, its anti-inflammatory effects do not appear to be mediated by the inhibition of prostaglandin biosynthesis, suggesting a unique therapeutic pathway.[1]

These application notes provide detailed protocols for key in vivo inflammation models in which Fepradinol has been evaluated. The information is intended to guide researchers in the design and execution of studies to assess the anti-inflammatory and analgesic properties of Fepradinol and other novel compounds.

Mechanism of Action

Fepradinol has been shown to possess potent inhibitory activity in acute inflammation models in rodents.[1] Unlike typical NSAIDs such as indomethacin, Fepradinol does not inhibit prostaglandin E2 biosynthesis. In vitro tests have confirmed that it does not inhibit prostaglandin synthesis from arachidonic acid by bovine seminal vesicle microsomal enzymes or 15-lipoxygenase. This indicates that its anti-inflammatory properties are mediated through a different mechanism, which is not yet fully elucidated.

In Vivo Inflammation Models

Fepradinol has been evaluated in several in vivo models of inflammation, including:

-